molecular formula C7H5BrCl2 B2529401 3-Bromo-4,5-dichlorotoluene CAS No. 960305-14-0

3-Bromo-4,5-dichlorotoluene

Cat. No.: B2529401
CAS No.: 960305-14-0
M. Wt: 239.92
InChI Key: CEOHKQQUAYAZNB-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dichlorotoluene (CAS RN: 960305-14-0) is a halogenated aromatic compound with the molecular formula C₇H₅BrCl₂ and a molecular weight of 240.38 g/mol. It features a toluene backbone substituted with bromine at the 3-position and chlorine atoms at the 4- and 5-positions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its electron-deficient aromatic system, which facilitates nucleophilic substitution and cross-coupling reactions. It is commercially available in purities up to 95% and sold in quantities ranging from 1g to 25g by suppliers such as BLD Pharm Ltd. and Shanghai Jieshi Kai Biological Technology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4,5-dichlorotoluene typically involves the bromination and chlorination of toluene derivatives. One common method is the bromination of 4,5-dichlorotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-dichlorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4,5-dichlorotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dichlorotoluene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other electrophiles. This process involves the formation of a reactive intermediate, which then undergoes further transformations to yield the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 3-Bromo-4,5-dichlorotoluene with closely related halogenated toluenes:

Compound Name Molecular Formula CAS RN Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Purity Key Suppliers
This compound C₇H₅BrCl₂ 960305-14-0 240.38 Not reported Not reported 95% BLD Pharm Ltd., Shanghai Jieshi Kai
2-Bromo-5-chlorotoluene C₇H₆BrCl 14495-51-3 205.47 98–100 (25 mmHg) 1.554 Not specified Kanto Reagents
3-Bromo-4-chlorotoluene C₇H₆BrCl 57310-39-1 205.47 Not reported Not reported Not specified Kanto Reagents
3-Bromo-5-chlorotoluene C₇H₆BrCl Not provided 205.47 Not reported Not reported 98% ChemicalBook
4-Bromo-2-chlorotoluene C₇H₆BrCl 89794-02-5 205.47 Not reported Not reported Not specified ChemicalBook

Key Observations:

Halogenation Pattern: this compound is distinguished by its three halogen atoms (one Br, two Cl), whereas analogs like 2-Bromo-5-chlorotoluene and 3-Bromo-4-chlorotoluene have only two halogens.

Physical Data Limitations : While 2-Bromo-5-chlorotoluene has documented boiling points and density, such data are absent for this compound, complicating direct comparisons.

Purity and Availability : The target compound is offered at 95% purity , slightly lower than 3-Bromo-5-chlorotoluene (98%). Its availability in smaller quantities (1g–25g) suggests specialized applications in research.

Biological Activity

3-Bromo-4,5-dichlorotoluene (CAS Number: 960305-14-0) is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and toxicity profiles.

  • Molecular Formula : C7H5BrCl2
  • Molecular Weight : 239.98 g/mol
  • Structural Characteristics : The compound features a toluene backbone substituted with bromine and dichloro groups, which significantly influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its interactions with various biological systems. Key mechanisms include:

  • Cytochrome P450 Interaction : Research indicates that this compound may act as a substrate for cytochrome P450 enzymes, which are essential for drug metabolism. It has been shown to inhibit certain isoforms of these enzymes, potentially affecting the metabolism of co-administered drugs .
  • Toxicological Effects : The compound exhibits toxicity characterized by skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) upon exposure. These properties necessitate careful handling in laboratory settings.

Antimicrobial Properties

Several studies have explored the antimicrobial potential of halogenated compounds similar to this compound. For instance:

Inflammatory Response Modulation

Research has highlighted that bromophenolic compounds can modulate inflammatory responses. For example:

  • Bis(3-bromo-4,5-dihydroxybenzyl) ether was shown to inhibit LPS-induced inflammation in macrophage cells by targeting the ROS-mediated ERK signaling pathway . Although direct studies on this compound's anti-inflammatory effects are sparse, its structural similarities suggest it may possess similar properties.

Toxicity and Safety Profile

The safety profile of this compound is critical for its application in research and industry:

Effect Description
Skin IrritationCauses irritation upon contact (H315)
Eye IrritationSerious eye irritation potential (H319)
Respiratory IrritationCan cause respiratory issues upon inhalation (H335)

These toxicity profiles indicate the need for protective measures when handling the compound in laboratory or industrial settings.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-bromo-4,5-dichlorotoluene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation of toluene derivatives. For bromination, FeBr₃ or AlBr₃ catalysts are used under anhydrous conditions, while chlorination employs Cl₂ gas with FeCl₃. Continuous flow reactors optimize yield (85–92%) and purity (>95%) by maintaining precise temperature (50–80°C) and stoichiometric control . Competing side reactions (e.g., over-chlorination) are minimized using excess toluene as a solvent.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) with high-resolution mass spectrometry (HRMS). Key NMR signals include aromatic protons (δ 7.2–7.5 ppm, multiplet) and methyl protons (δ 2.4 ppm, singlet). Compare retention times in gas chromatography (GC) against analogs like 3,5-dichlorotoluene ( ) to confirm halogen positioning .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use fume hoods for all procedures due to volatile halogenated intermediates. Wear nitrile gloves and goggles to prevent skin/eye contact. Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to avoid degradation. Monitor air quality for bromine/chlorine byproducts using real-time sensors .

Advanced Research Questions

Q. How does the regioselectivity of nucleophilic substitution vary between bromine and chlorine atoms in this compound?

  • Methodological Answer : Bromine exhibits higher reactivity in SNAr (nucleophilic aromatic substitution) due to its lower bond dissociation energy (Br: 192 kJ/mol vs. Cl: 327 kJ/mol). Use kinetic studies (UV-Vis monitoring) with nucleophiles (e.g., NaOH, NH₃) to quantify substitution rates. Meta-directing effects of Cl substituents further bias reactivity toward the bromine site . Computational DFT modeling (e.g., Gaussian) can predict transition states and validate experimental outcomes.

Q. How can contradictory data on the compound’s biological activity be resolved across studies?

  • Methodological Answer : Discrepancies often arise from impurity profiles (e.g., residual solvents or dihalogenated byproducts). Perform rigorous purity analysis via HPLC (≥99% purity threshold) and replicate assays under standardized conditions (e.g., pH 7.4, 37°C). Cross-reference cytotoxicity data with structurally similar compounds (e.g., 3-bromo-2,5-dichlorotoluene in ) to isolate structure-activity relationships .

Q. What strategies optimize the design of this compound derivatives for receptor-targeted drug discovery?

  • Methodological Answer : Introduce functional groups (e.g., -OH, -NH₂) via Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig reactions) to enhance binding affinity. Use molecular docking (AutoDock Vina) to screen virtual libraries against target proteins (e.g., kinase enzymes). Prioritize derivatives with halogen bonds (C-X···O/N) for improved target engagement, as seen in related fluorinated analogs ( ) .

Q. What environmental persistence metrics should be evaluated for this compound?

  • Methodological Answer : Conduct aerobic/anaerobic biodegradation studies (OECD 301/311 guidelines) to measure half-life (t₁/₂) in soil/water. Use GC-MS to identify degradation products (e.g., dehalogenated toluenes). Compare with analogs like 4-bromo-3-chlorotoluene () to assess the impact of halogen positioning on persistence. Model bioaccumulation potential using logP values (estimated 3.8) .

Q. How can conflicting chromatographic retention data for halogenated toluene derivatives be reconciled?

  • Methodological Answer : Normalize retention times (RT) using internal standards (e.g., deuterated toluene). Adjust HPLC mobile phase composition (e.g., acetonitrile/water gradient) to resolve co-eluting peaks. For GC, optimize column polarity (e.g., DB-5ms) and temperature ramping. Cross-validate with NMR to confirm peak assignments, especially for positional isomers (e.g., this compound vs. 3-bromo-2,5-dichlorotoluene) .

Properties

IUPAC Name

1-bromo-2,3-dichloro-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOHKQQUAYAZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960305-14-0
Record name 1-bromo-2,3-dichloro-5-methylbenzene
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